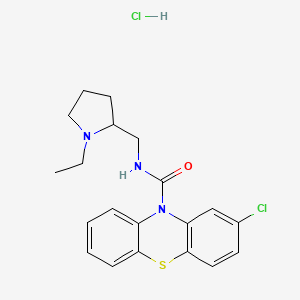
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride typically involves multiple steps, starting with the preparation of phenothiazine derivatives. The key steps include:
Nitration and Reduction: Phenothiazine is nitrated and subsequently reduced to form the corresponding amine.
Chlorination: The amine is chlorinated to introduce the chloro group at the desired position.
Amidation: The chlorinated phenothiazine is then reacted with 1-ethyl-2-pyrrolidinylmethylamine to form the carboxamide derivative.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the carboxamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, influencing mood and behavior.
Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and signaling.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic used in the management of chronic psychoses.
Uniqueness
3-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles and therapeutic potentials compared to other phenothiazine derivatives.
特性
CAS番号 |
65274-44-4 |
|---|---|
分子式 |
C20H23Cl2N3OS |
分子量 |
424.4 g/mol |
IUPAC名 |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-2-23-11-5-6-15(23)13-22-20(25)24-16-7-3-4-8-18(16)26-19-10-9-14(21)12-17(19)24;/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,22,25);1H |
InChIキー |
YAFRPHSCKSRMPZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


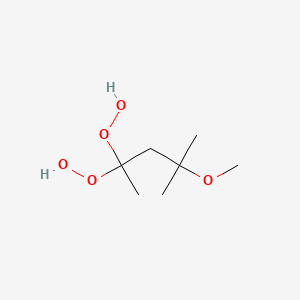
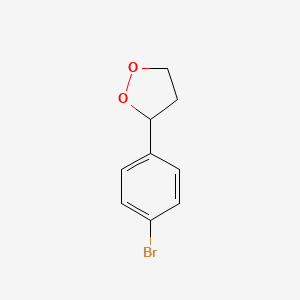




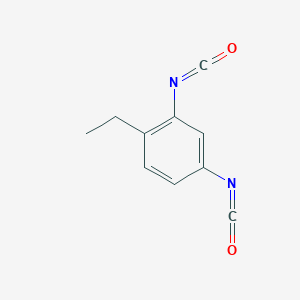
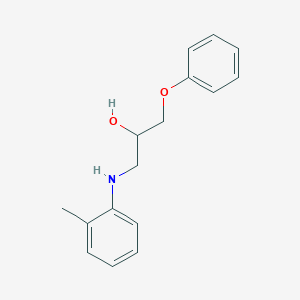
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)



![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

